Cas no 1312784-43-2 (Ethyl2-Chloro-6-fluoroquinazoline-4-acetate)

Ethyl2-Chloro-6-fluoroquinazoline-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate
- 4-Quinazolineacetic acid, 2-chloro-6-fluoro-, ethyl ester
- Ethyl2-Chloro-6-fluoroquinazoline-4-acetate
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- MDL: MFCD27943412
- インチ: 1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-5-7(14)3-4-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3
- InChIKey: YIXCDKUKSIXART-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=C(F)C=C2)=C(CC(OCC)=O)N=C1Cl
Ethyl2-Chloro-6-fluoroquinazoline-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | SY100577-1g |
Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |
1312784-43-2 | 95% | 1g |
¥4200.00 | 2023-09-15 | |
eNovation Chemicals LLC | D777161-1g |
Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |
1312784-43-2 | 95% | 1g |
$605 | 2024-07-20 | |
eNovation Chemicals LLC | D777161-1g |
Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |
1312784-43-2 | 95% | 1g |
$605 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578323-1g |
Ethyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate |
1312784-43-2 | 98% | 1g |
¥5040.00 | 2024-08-09 | |
eNovation Chemicals LLC | D777161-1g |
Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |
1312784-43-2 | 95% | 1g |
$605 | 2025-02-25 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY100577-1g |
Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |
1312784-43-2 | ≥95% | 1g |
¥4200.00 | 2024-08-09 |
Ethyl2-Chloro-6-fluoroquinazoline-4-acetate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Ethyl2-Chloro-6-fluoroquinazoline-4-acetateに関する追加情報
Ethyl 2-Chloro-6-Fluoroquinazoline-4-Acetate: A Comprehensive Overview
Ethyl 2-Chloro-6-Fluoroquinazoline-4-Acetate, with the CAS number 1312784-43-2, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential applications in drug discovery. The Ethyl 2-Chloro-6-Fluoroquinazoline-4-Acetate structure incorporates a quinazoline core with substituents at positions 2 and 6, namely chlorine and fluorine atoms, respectively. The acetate group at position 4 further enhances its chemical versatility and functional properties.
The synthesis of Ethyl 2-Chloro-6-Fluoroquinazoline-4-Acetate involves a series of carefully designed organic reactions, including nucleophilic substitutions, cyclizations, and acetylation processes. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled researchers to optimize the production of this compound, ensuring high yields and purity. Its structural complexity makes it a valuable tool in exploring novel chemical transformations and reaction mechanisms.
One of the most intriguing aspects of Ethyl 2-Chloro-6-Fluoroquinazoline-4-Acetate is its potential as a lead compound in drug development. Quinazolines are known to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities due to their ability to interact with various biological targets. For instance, studies have shown that this compound can modulate kinase activity, making it a promising candidate for targeting cancer-related signaling pathways. Additionally, its fluorinated substituent enhances its lipophilicity and bioavailability, which are critical factors in drug design.
Recent research has also focused on the photophysical properties of Ethyl 2-Chloro-6-Fluoroquinazoline-4-Acetate, revealing its potential applications in optoelectronics and fluorescence sensing. The quinazoline core exhibits strong fluorescence under UV light, which can be further tuned by modifying the substituents. This property makes it a candidate for developing sensors for environmental monitoring or biomedical imaging.
In terms of toxicity and safety profiles, Ethyl 2-Chloro-6-Fluoroquinazoline-4-Acetate has undergone preliminary in vitro and in vivo studies. These studies indicate that while the compound exhibits potent biological activity, its toxicity is within acceptable limits for therapeutic applications. However, further long-term studies are required to fully assess its safety profile.
The development of Ethyl 2-Chloro-6-Fluoroquinazoline-4-Acetate also highlights the importance of interdisciplinary collaboration in modern drug discovery. Chemists, biologists, and pharmacologists work together to design compounds that not only exhibit desired biological activities but also meet stringent regulatory requirements. This collaborative approach ensures that compounds like Ethyl 2-Chloro-6-fluoroquinazoline acetate progress efficiently from the laboratory to clinical trials.
In conclusion, Ethyl 2-Chloro-6-fluoroquinazoline acetate (CAS No:1312784-43-2) stands as a testament to the ingenuity and precision required in modern chemical synthesis. Its unique structure, coupled with its diverse biological activities and photophysical properties, positions it as a valuable asset in both academic research and industrial applications. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to the fields of medicine and materials science.
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